1,2-Dibromo-3,3-dimethylbutane
Overview
Description
1,2-Dibromo-3,3-dimethylbutane is an organic compound with the molecular formula C6H12Br2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a butane chain, which also has two methyl groups attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,3-dimethylbutane can be synthesized through the bromination of 3,3-dimethyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,3-dimethyl-1-butene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature and results in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and bromine addition to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3,3-dimethylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 3,3-dimethyl-1-butene.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed:
Substitution: Products like 3,3-dimethyl-1-butanol or 3,3-dimethyl-1-butylamine.
Elimination: 3,3-dimethyl-1-butene.
Reduction: 3,3-dimethylbutane.
Scientific Research Applications
1,2-Dibromo-3,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to investigate the effects of brominated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-3,3-dimethylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a bromine atom.
Comparison with Similar Compounds
1,2-Dibromo-3,3-dimethylbutane can be compared with other similar compounds such as:
1,2-Dibromoethane: A simpler compound with two bromine atoms attached to a two-carbon chain.
1,2-Dibromo-2-methylpropane: A compound with a similar structure but with one methyl group attached to the second carbon atom.
2,3-Dibromo-2,3-dimethylbutane: A compound with bromine atoms attached to the second and third carbon atoms of a butane chain.
Uniqueness: this compound is unique due to the presence of two bromine atoms on adjacent carbon atoms and two methyl groups on the third carbon atom, which influences its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
1,2-dibromo-3,3-dimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIGXZWEUAJOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311892 | |
Record name | 1,2-Dibromo-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640-21-1 | |
Record name | 1,2-Dibromo-3,3-dimethylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC246202 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dibromo-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-3,3-dimethylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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